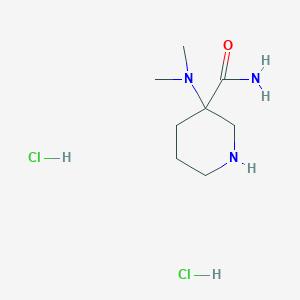

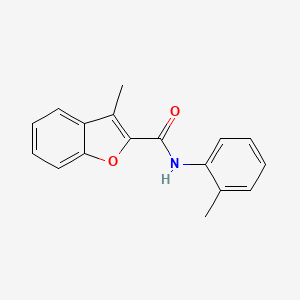

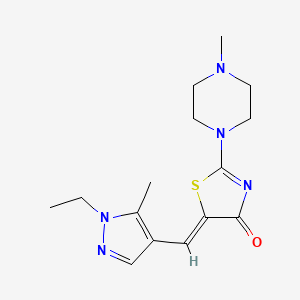

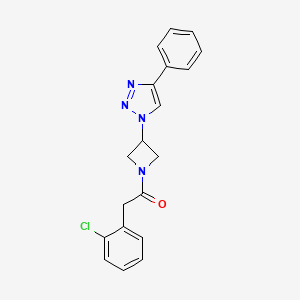

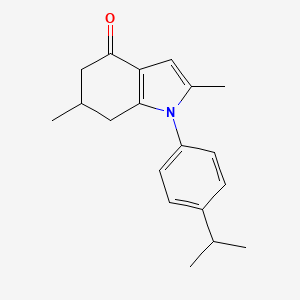

![molecular formula C16H17ClN2O3S B2419184 N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 501914-67-6](/img/structure/B2419184.png)

N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is a chemical compound. It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The linear formula of “N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is C15H14ClNO . The molecular weight is 259.738 .Scientific Research Applications

Synthesis and Derivatives

Several derivatives of N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide have been synthesized, focusing on the modification of the benzene ring through the use of sulfonyl chloride as a chlorination agent. The influence of solvent polarity on the chlorination process has been investigated, highlighting the relationship between solvent characteristics and the efficiency of chlorination in the synthesis of phenoxy acetamide derivatives (Hong Wang et al., 2011).

Cytotoxic Activity

Research on the cytotoxic activity of novel sulfonamide derivatives, including compounds related to N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, has shown promising results against breast and colon cancer cell lines. These studies have identified compounds with significant potency, contributing to the development of potential anticancer agents (M. Ghorab et al., 2015).

Antibacterial Potential

The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been evaluated, with certain compounds demonstrating moderate inhibitory effects against various bacterial strains. This research contributes to the search for new antibacterial agents, with specific derivatives showing particular promise against Gram-negative bacteria (Kashif Iqbal et al., 2017).

Antiviral Efficacy

A novel anilidoquinoline derivative related to N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, along with a reduction in viral load and an increase in survival in infected mice, highlighting its potential as an effective antiviral agent (Joydeep Ghosh et al., 2008).

Urease Inhibition and Antimicrobial Activities

Derivatives containing sulphonylacetamide groups have been synthesized and evaluated for their antibacterial and anti-urease activities. These compounds, including those with sulphonylacetamide moieties, have shown promising antibacterial activity against various bacterial strains and demonstrated significant inhibition against the urease enzyme, indicating their potential in treating diseases caused by urease-producing pathogens (Mnaza Noreen et al., 2015).

properties

IUPAC Name |

N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S/c1-12-3-9-15(10-4-12)23(21,22)19(2)11-16(20)18-14-7-5-13(17)6-8-14/h3-10H,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUIRGSLXMTXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-methoxybenzenesulfonamide](/img/structure/B2419107.png)

![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)

![N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2419114.png)

![1-(3-Chloro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2419115.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2419116.png)

![1-[(4-Chlorophenyl)methoxy]-4-(3-chloroprop-1-yn-1-yl)benzene](/img/structure/B2419117.png)

![2-((benzo[d]isoxazol-3-ylmethyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2419118.png)